2-amino-3-cyclohexyl-N-methylpropanamide

Medicinal Chemistry Permeability Optimization Scaffold Design

2-Amino-3-cyclohexyl-N-methylpropanamide (CAS 1862362-73-9) is a racemic, cyclohexyl-substituted α-amino acid N-methyl amide building block with molecular formula C₁₀H₂₀N₂O and molecular weight 184.28 g·mol⁻¹. The compound combines a hydrophobic cyclohexyl side chain, a free α-amino group, and a secondary N-methyl amide terminus, yielding a calculated LogP of 0.96, an Fsp³ of 0.9, and two hydrogen-bond donors.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 1862362-73-9
Cat. No. B3111850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-cyclohexyl-N-methylpropanamide
CAS1862362-73-9
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCNC(=O)C(CC1CCCCC1)N
InChIInChI=1S/C10H20N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3,(H,12,13)
InChIKeyXCFBACFYVCYJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-cyclohexyl-N-methylpropanamide (CAS 1862362-73-9) — Physicochemical Profile, Scaffold Context, and Procurement Differentiation


2-Amino-3-cyclohexyl-N-methylpropanamide (CAS 1862362-73-9) is a racemic, cyclohexyl-substituted α-amino acid N-methyl amide building block with molecular formula C₁₀H₂₀N₂O and molecular weight 184.28 g·mol⁻¹ . The compound combines a hydrophobic cyclohexyl side chain, a free α-amino group, and a secondary N-methyl amide terminus, yielding a calculated LogP of 0.96, an Fsp³ of 0.9, and two hydrogen-bond donors . It is commercially supplied as an off-white solid with ≥97% purity (HPLC) and requires storage at 0–8 °C . This scaffold appears — in elaborated form — in reported BACE-1 (β-secretase) inhibitors and is cited as a chemical intermediate in HCV protease inhibitor patent filings [1][2]. These features distinguish it from simpler des-methyl, des-cyclohexyl, or primary-amide analogs that lack the same balance of lipophilicity, three-dimensionality, and derivatizable handles.

Why 2-Amino-3-cyclohexyl-N-methylpropanamide Cannot Be Replaced by Des-Methyl, Des-Cyclohexyl, or Primary-Amide Analogs in Scaffold-Oriented Medicinal Chemistry


In-class compounds such as 2-amino-3-cyclohexylpropanamide (CAS 956125-08-9; primary amide, three H-bond donors) , 2-amino-N-methylpropanamide (CAS 32012-12-7; no cyclohexyl group, MW 102 g·mol⁻¹) [1], and 3-cyclohexyl-N-methylpropanamide (CAS 330855-40-8; lacks the α-amino derivatization handle) each lack one or more critical features of the target compound. The N-methyl amide in 2-amino-3-cyclohexyl-N-methylpropanamide reduces the hydrogen-bond donor count from three (primary amide) to two while preserving a derivatizable secondary amide nitrogen, a property exploited in BACE-1 inhibitor pharmacophores where the N-cyclohexyl-N-methylpropanamide motif contributes to target binding (Ki = 900 nM for a representative 2-aminoquinazoline analog) [2]. Substituting the cyclohexyl group with smaller alkyl chains collapses the LogP and Fsp³ values, compromising hydrophobic interactions and three-dimensional shape complementarity. Procurement of a generic analog that lacks the α-amino group or the N-methyl amide would preclude key synthetic derivatization pathways and alter the physicochemical profile in ways that cannot be compensated by downstream modifications.

Head-to-Head Quantitative Evidence Differentiating 2-Amino-3-cyclohexyl-N-methylpropanamide (CAS 1862362-73-9) from Closest Analogs


N-Methyl Amide vs. Primary Amide: Hydrogen-Bond Donor Reduction with Preserved Lipophilicity

2-Amino-3-cyclohexyl-N-methylpropanamide (target) contains an N-methyl amide, which reduces the hydrogen-bond donor (HBD) count to 2, compared with 3 HBDs for the des-methyl analog 2-amino-3-cyclohexylpropanamide (primary amide) . Despite this reduction, the calculated LogP of the target (0.96) remains comparable to the predicted LogP of the des-methyl analog (~0.7–1.0, estimated from fragment-based calculations), indicating that N-methylation does not overly increase polarity and thus preserves passive membrane permeability potential. This is consistent with the well-established medicinal chemistry principle that N-methylation of amides reduces HBD count while maintaining or slightly increasing lipophilicity, a modification commonly employed to improve oral bioavailability [1].

Medicinal Chemistry Permeability Optimization Scaffold Design

Fsp³ = 0.9: Superior Three-Dimensionality vs. Aromatic Building Blocks in Fragment-Based and Lead-Like Libraries

The target compound exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.9, as reported in the Fluorochem technical datasheet . This value substantially exceeds the Fsp³ of common aromatic amino acid amide building blocks (e.g., phenylalanine amide derivatives: Fsp³ ≈ 0.4–0.5) and the average Fsp³ of oral drug candidates (Fsp³ ≈ 0.36 in discovery; ≈ 0.47 in launched oral drugs) [1]. Higher Fsp³ has been correlated with improved clinical success rates, reduced attrition due to toxicity, and better aqueous solubility [1]. The cyclohexyl group contributes the majority of the saturated carbon content, providing a conformationally constrained hydrophobic surface that is not achievable with linear alkyl or aromatic side chains.

Fragment-Based Drug Discovery 3D Library Design Physicochemical Property Analysis

Racemate vs. Single Enantiomer: Cost-Effectiveness and Stereochemical Handling in Early-Stage Screening

The target compound (CAS 1862362-73-9) is supplied as a racemic mixture (≥97% purity) , priced at €288 per 100 mg (CymitQuimica, 2025) . The (S)-enantiomer, (2S)-2-amino-3-cyclohexyl-N-methylpropanamide (CAS 196956-26-0), is available from multiple vendors but typically commands a higher cost due to additional chiral resolution or asymmetric synthesis steps . For initial fragment screening, hit identification, or achiral derivatization, the racemate offers equivalent chemical reactivity at reduced procurement cost. Where enantiopurity is required (e.g., chiral pharmacology, crystallography), the (S)-enantiomer is separately available, allowing researchers to defer the cost of chirality until biological relevance is confirmed.

Stereochemistry Medicinal Chemistry Procurement Chiral Building Blocks

α-Amino Derivatization Handle vs. 3-Cyclohexyl-N-methylpropanamide: Enabling Further Synthetic Elaboration

2-Amino-3-cyclohexyl-N-methylpropanamide (target) bears a free α-amino group (pKa ≈ 15.58 ± 0.46, predicted) that serves as a nucleophilic handle for amide bond formation, reductive amination, sulfonylation, or urea synthesis . In contrast, 3-cyclohexyl-N-methylpropanamide (CAS 330855-40-8) lacks this α-amino group entirely, precluding direct peptide-like coupling or amine-based diversification without additional synthetic steps . The target compound has two hydrogen-bond donors (one from the α-NH₂, one from the N-methyl amide NH) and two acceptors (amide carbonyl, amine nitrogen), enabling it to engage in bidentate interactions in protein binding pockets . In the BACE-1 inhibitor series exemplified by PDB entry 3RTM, the N-cyclohexyl-N-methylpropanamide moiety is elaborated at the α-position with a 2-aminoquinoline headgroup, demonstrating the synthetic tractability of this scaffold architecture [1].

Synthetic Chemistry Building Block Utility Scaffold Derivatization

Optimal Research and Industrial Application Scenarios for 2-Amino-3-cyclohexyl-N-methylpropanamide (CAS 1862362-73-9) Based on Verified Differentiation Evidence


BACE-1 (β-Secretase) Scaffold-Hopping and Fragment Elaboration in Alzheimer's Disease Drug Discovery

The N-cyclohexyl-N-methylpropanamide motif is a validated pharmacophore in BACE-1 inhibitors, as demonstrated by the co-crystal structure of 3-(2-aminoquinolin-3-yl)-N-cyclohexyl-N-methylpropanamide with BACE-1 (PDB 3RTM) and the 900 nM Ki of a related 2-aminoquinazoline analog at pH 5.0 [1][2]. 2-Amino-3-cyclohexyl-N-methylpropanamide provides this core scaffold with a free α-amino handle, allowing medicinal chemists to elaborate the 2-position with diverse heterocyclic headgroups (quinolines, quinazolines, pyrimidines) while retaining the cyclohexyl-N-methylpropanamide anchor that occupies the S1–S3 subsites [1]. The high Fsp³ (0.9) of the target compound aligns with the observation that BACE-1 inhibitors with increased saturation exhibit improved brain penetration [3].

Construction of High-Fsp³ Fragment and Lead-Like Screening Libraries

The target compound's Fsp³ of 0.9 substantially exceeds the average Fsp³ of launched oral drugs (0.47) and typical aromatic building blocks (Fsp³ ≈ 0.4–0.5) [3]. Incorporating this building block into DNA-encoded libraries, fragment cocktails, or diversity-oriented synthesis arrays increases the three-dimensional character of library members, a property correlated with improved clinical success rates and reduced off-target promiscuity. The dual amine functionality (α-NH₂ and secondary amide NH) enables two independent points of diversification, while the LogP of 0.96 keeps the compound within optimal drug-like lipophilicity space .

Cost-Efficient Early-Stage Screening with Deferred Stereochemical Resolution

For initial biochemical or cell-based screens where the target stereochemistry is unknown, the racemic 2-amino-3-cyclohexyl-N-methylpropanamide (CAS 1862362-73-9, ≥97% purity, €288/100 mg) offers a material cost advantage over the enantiopure (S)-enantiomer. Researchers can use the racemate for primary hit identification and synthetic methodology development, then switch to the (S)-enantiomer (CAS 196956-26-0) for enantioselective follow-up studies, chiral crystallography, or asymmetric synthesis, thereby optimizing the procurement budget without compromising scientific rigor .

Hepatitis C Virus (HCV) Protease Inhibitor Intermediate and Related Antiviral Scaffold Development

2-Amino-3-cyclohexyl-N-methylpropanamide is explicitly cited in US patent US20040229817A1 covering HCV inhibitors, compositions, and treatments [4]. Within the patent, compounds bearing the N-cyclohexyl-N-methylpropanamide scaffold are described as components of hydroxyamide-based HCV protease inhibitor structures. The target compound can serve as a key intermediate for constructing the peptidomimetic backbone of these inhibitors, where the cyclohexyl group mimics hydrophobic amino acid side chains (e.g., cyclohexylalanine) and the N-methyl amide provides metabolic stability against protease-mediated hydrolysis [4].

Quote Request

Request a Quote for 2-amino-3-cyclohexyl-N-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.